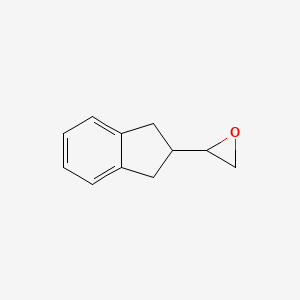

(RS)-2-indan-2-yl-oxirane

Description

(RS)-2-indan-2-yl-oxirane is a racemic epoxide compound featuring an indan moiety (a bicyclic structure comprising fused benzene and cyclopentane rings) substituted at the 2-position of the oxirane (epoxide) ring. Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol. The RS configuration indicates a 1:1 mixture of enantiomers, which influences its stereochemical reactivity and applications in asymmetric synthesis.

Epoxides like this compound are critical intermediates in organic synthesis due to their strained three-membered ring, enabling nucleophilic ring-opening reactions.

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-inden-2-yl)oxirane |

InChI |

InChI=1S/C11H12O/c1-2-4-9-6-10(11-7-12-11)5-8(9)3-1/h1-4,10-11H,5-7H2 |

InChI Key |

WVOKKJWKKTWVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C3CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The indan group in this compound provides rigidity and aromaticity, likely slowing ring-opening reactions compared to flexible alkyl-substituted analogs like (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane .

- Naphthalene and allyloxy substituents (e.g., ) increase electron density, enhancing electrophilicity and utility in polymerization.

Thermal and Physical Properties :

- Long alkyl chains (e.g., in ) lower melting points and increase hydrophobicity, whereas aromatic groups (indan, naphthyl) elevate thermal stability.

Synthetic Challenges :

- Achieving enantiopurity in epoxides is critical for asymmetric synthesis. highlights challenges in maintaining enantiopurity during synthesis, which applies to this compound’s racemic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.